![molecular formula C10H10N4O2S B564385 Sulfadiazine-13C6 CAS No. 1189426-16-1](/img/structure/B564385.png)
Sulfadiazine-13C6
Overview
Description
Sulfadiazine-13C6 is a stable isotopically labeled form of sulfadiazine, where six carbon atoms have been replaced by the heavier isotope, carbon-13. This modification enhances the detection and measurement capabilities of the molecule, particularly in mass spectrometry-based analytical methods. Sulfadiazine itself is a sulfonamide antibiotic with antimalarial activity and is used in the treatment of various bacterial infections .
Mechanism of Action
Target of Action
Sulfadiazine-13C6, a labeled form of Sulfadiazine , is a sulfonamide antibiotic. Its primary target is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, its deficiency can lead to impaired bacterial growth and replication .
Pharmacokinetics
Sulfadiazine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 3–7 hours . It is metabolized in the liver and excreted in the urine . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts crucial metabolic processes within the bacterial cell, leading to impaired growth and replication .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, a study found that the removal of Sulfadiazine from the environment through processes like hydrolysis, photodegradation, and biodegradation can be influenced by the presence of microalgae . Furthermore, the temperature can affect the pharmacokinetics of Sulfadiazine, which may also apply to this compound .
Biochemical Analysis
Biochemical Properties
Sulfadiazine-13C6 has been extensively employed in scientific research for diverse applications It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Metabolic Pathways
This compound is involved in sulfonamide metabolic pathways within living organisms It likely interacts with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfadiazine-13C6 typically starts with the acetylation of aniline derivatives using acetic anhydride to produce acetanilide derivatives. These derivatives then react with chlorosulfonic acid to form 4-acetylaminobenzenesulfonyl chloride. The final stage involves reacting this intermediate with 2-aminopyrimidine to yield sulfadiazine, which is then isotopically labeled with carbon-13 .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of isotopically labeled precursors is crucial in this process to achieve the desired labeling efficiency .
Chemical Reactions Analysis
Types of Reactions
Sulfadiazine-13C6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents such as sodium borohydride.
Substitution: Involves nucleophilic substitution reactions, often using reagents like sodium nitrite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium nitrite in the presence of hydrochloric acid.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Forms diazonium salts and other substituted derivatives.
Scientific Research Applications
Pharmacological Research
Sulfadiazine-13C6 is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of sulfonamide antibiotics. Its applications include:
- Metabolic Pathway Analysis : Researchers use this compound to trace metabolic pathways in various organisms. For instance, a study demonstrated the incorporation of 13C from labeled sulfadiazine into microbial communities, revealing insights into biodegradation processes by specific genera such as Clostridium and Bacillus .
- Antimicrobial Efficacy : this compound is employed to evaluate the antibacterial properties of sulfadiazine against various pathogens. Its isotopic labeling helps in tracking the compound's activity in vivo, providing data on its effectiveness against resistant bacterial strains .
Environmental Science
This compound has significant applications in environmental studies, particularly concerning the fate of pharmaceuticals in ecosystems:
- Biodegradation Studies : The compound is used to investigate the biodegradation of sulfonamides in soil and aquatic environments. Research has shown that microbial communities can effectively degrade sulfadiazine, with studies quantifying degradation rates under controlled conditions .
- Environmental Monitoring : By using this compound as a tracer, scientists can monitor the presence and concentration of sulfonamides in environmental samples, aiding in assessing the impact of pharmaceutical contaminants on ecosystems .
Veterinary Medicine
In veterinary medicine, this compound serves as a tool for studying drug residues and their effects:
- Residue Analysis : The compound is utilized in analytical methods to detect and quantify residues of sulfadiazine in animal tissues. This is crucial for ensuring food safety and compliance with regulatory standards regarding antibiotic use in livestock .
- Pharmacokinetic Studies : It aids in understanding how sulfadiazine behaves within animal systems, including absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for optimizing dosing regimens and minimizing adverse effects .
Table 1: Summary of Key Research Findings on this compound
Case Study 1: Biodegradation of Sulfadiazine
A recent study focused on the biodegradation efficiency of this compound in contaminated soils. The researchers found that specific microbial communities could degrade up to 73.99% of sulfadiazine within six days at optimal temperatures . This highlights the potential for bioremediation strategies utilizing naturally occurring microbes.
Case Study 2: Residue Detection in Livestock
In a comparative analysis involving bovine tissues, researchers used this compound to track antibiotic residues post-treatment. The study confirmed that using isotopically labeled compounds enhances detection sensitivity and accuracy, ensuring compliance with food safety regulations .
Comparison with Similar Compounds
Similar Compounds
- Sulfamethoxazole-13C6
- Sulfamonomethoxine-13C6
- Sulfadiazine-d4
Uniqueness
Sulfadiazine-13C6 is unique due to its specific isotopic labeling with carbon-13, which enhances its detection and quantification capabilities in analytical methods. This makes it particularly valuable in research settings where precise measurement is crucial .
Biological Activity
Sulfadiazine-13C6 is a sulfonamide antibiotic that has garnered attention in scientific research due to its labeled isotopic form, which allows for detailed studies of its biological activity, pharmacokinetics, and metabolic pathways. This article explores the compound's mechanism of action, antibacterial properties, metabolic transformations, and potential applications in various biological contexts.
This compound functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate. By inhibiting this enzyme, this compound effectively disrupts the folic acid synthesis pathway, leading to bacterial growth inhibition.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is readily absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 3 to 7 hours post-administration. The compound undergoes various metabolic transformations in vivo, including N-acetylation to form N-Acetyl this compound, which is a significant metabolite involved in tracking the drug's fate in biological systems.
Antibacterial Activity
This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness stems from its action on the folate synthesis pathway, which is essential for bacterial growth and replication. The compound has been shown to inhibit various bacterial strains, including Escherichia coli and Plasmodium falciparum, highlighting its potential use in treating infections caused by these pathogens .
Metabolic Pathways
The metabolism of this compound involves several pathways that can be studied using its carbon-13 labeling. This isotopic labeling allows researchers to monitor metabolic processes through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Key metabolic pathways include:
- N-acetylation : Conversion to N-Acetyl this compound.
- Hydrolysis : Breakdown into sulfadiazine and acetic acid under acidic or basic conditions.
These transformations provide insights into how the compound is processed within biological systems and its subsequent effects on health .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy Study : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, with minimal inhibitory concentrations (MICs) comparable to those of traditional sulfadiazine. The study provided quantitative data on its effectiveness against specific bacterial strains.
- Metabolic Fate Analysis : Research involving the administration of N-Acetyl this compound to animal models allowed for tracking the drug's metabolites. Results indicated significant insights into absorption, distribution, metabolism, and excretion (ADME) profiles, essential for understanding its therapeutic potential .
- Environmental Impact Assessment : Investigations into the environmental fate of sulfadiazine derivatives have shown that these compounds can persist in soil and water systems, raising concerns about their ecological impact. Studies focused on their extractability and degradation pathways are crucial for assessing long-term environmental risks .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-AHBHZWPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676145 | |
Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189426-16-1 | |
Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189426-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.